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Compound of Interest

Compound Name: Methyl 2-phenylpropionate

Cat. No.: B1585151

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectral data for
methyl 2-phenylpropionate (CAS No: 31508-44-8; Molecular Formula: C10H1202; Molecular
Weight: 164.20 g/mol ). Due to the limited availability of a complete, publicly accessible
experimental dataset, this document focuses on predicted spectral data and established
principles of spectroscopic analysis. It serves as a valuable resource for the identification,
characterization, and quality control of methyl 2-phenylpropionate in research and
development settings. The guide includes comprehensive tables of predicted spectral data,
detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, and visualizations of key analytical workflows and
molecular fragmentation pathways.

Predicted Spectral Data

The following sections and tables summarize the predicted spectral data for methyl 2-
phenylpropionate. These predictions are based on established spectroscopic principles and
computational models.

'H NMR Spectroscopy

The proton NMR spectrum of methyl 2-phenylpropionate is expected to show distinct signals
corresponding to the aromatic protons, the methine proton at the chiral center, the methyl
group attached to the chiral center, and the methyl group of the ester functionality.
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Table 1: Predicted *H NMR Spectral Data for Methyl 2-Phenylpropionate (in CDCIs)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J, Assignment
(5, ppm)
Hz)
] Aromatic protons

~7.20-7.40 Multiplet 5H -

(CeH5s)

Methine proton (-
~3.70 Quartet 1H ~7.1

CH)

) Ester methyl

~3.65 Singlet 3H -

protons (-OCHs)

Methyl protons (-
~1.50 Doublet 3H ~71

CHCHs)

3C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the
molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted 13C NMR Spectral Data for Methyl 2-Phenylpropionate (in CDClI3)

Chemical Shift (6, ppm) Assighment

~174.5 Carbonyl carbon (C=0)

~140.0 Quaternary aromatic carbon (C-1)
~128.5 Ortho-aromatic carbons (C-2, C-6)
~127.5 Para-aromatic carbon (C-4)
~127.0 Meta-aromatic carbons (C-3, C-5)
~52.0 Ester methyl carbon (-OCHs)
~45.5 Methine carbon (-CH)

~18.5 Methyl carbon (-CHCH3)
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Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For methyl
2-phenylpropionate, the most characteristic absorptions will be from the carbonyl group of the
ester and the C-H bonds of the aromatic and aliphatic parts.

Table 3: Predicted IR Spectral Data for Methyl 2-Phenylpropionate

Wavenumber (cm—?) Intensity Assignment

~ 3030 Medium Aromatic C-H stretch
~ 2980 Medium Aliphatic C-H stretch

~ 1735 Strong Ester C=0 stretch

~ 1600, 1495, 1450 Medium-Weak Aromatic C=C bending
~1200 - 1150 Strong Ester C-O stretch

Monosubstituted benzene C-H
~ 750, 700 Strong
out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule upon ionization. The molecular ion peak (M*) is expected at an m/z
corresponding to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-Phenylpropionate

m/z Relative Intensity Possible Fragment lon
164 Moderate [C10H1202]* (Molecular lon)
105 High [CeHsCHCH3]*

77 Moderate [CeHs]*

59 Moderate [COOCHs]*
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Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are

generalized for a liquid sample like methyl 2-phenylpropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of methyl 2-phenylpropionate (approximately 5-10 mg for
1H, 20-50 mg for 13C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCIs). A small amount of tetramethylsilane (TMS) is added as an internal
standard (0 ppm).

Instrumentation: The solution is transferred to a 5 mm NMR tube. The spectra are recorded
on a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition: The *H NMR spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately
15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence. A larger number of scans is typically required compared to *H NMR. Key
parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5
seconds.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0

ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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e Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of methyl
2-phenylpropionate between two potassium bromide (KBr) or sodium chloride (NacCl) salt
plates.

 Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample spectrum is then recorded, typically over a range of 4000-400 cm~1. A sufficient
number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

» Sample Introduction: A dilute solution of methyl 2-phenylpropionate in a volatile solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a
gas chromatograph (GC-MS) for separation and purification.

« lonization: Electron lonization (El) is a common method. The sample is bombarded with a
high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The ions are detected, and a mass spectrum is generated, which is a plot of
relative ion abundance versus m/z.

Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships
and experimental workflows relevant to the analysis of methyl 2-phenylpropionate.
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Caption: Experimental workflow for the spectroscopic analysis of methyl 2-phenylpropionate.
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Caption: Plausible mass spectral fragmentation pathway for methyl 2-phenylpropionate.

« To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Methyl 2-Phenylpropionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585151#methyl-2-phenylpropionate-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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